

Application Notes and Protocols for the GC-MS Analysis of 2-Methyleicosane

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Compound of Interest

Compound Name: 2-Methyleicosane

Cat. No.: B074224

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Introduction

2-Methyleicosane (C₂₁H₄₄) is a branched-chain alkane that can be found in various environmental and biological samples.[1] Its detection and quantification are crucial in fields such as environmental monitoring, geochemistry, and the analysis of biological waxes and oils. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like **2-Methyleicosane**. [2] This document provides a detailed protocol for the analysis of **2-Methyleicosane** using GC-MS, covering sample preparation, instrumental analysis, and data interpretation.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of **2-Methyleicosane**.

Parameter	Value	Reference(s)
Molecular Weight	296.574 g/mol	[3]
CAS Number	1560-84-5	[3][4]
Kovats Retention Index (non-polar column)	2064	[1][4]
Retention Time (1D GC)	30.63 min	[2]
Relative Abundance (in Pelargonium quercetorum extract)	12.37%	[2]
Key Mass Fragments (m/z)	57 (base peak), 43, 71, 85	[1]

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are protocols for common sample types.

a) Soil and Sediment Samples

This protocol is adapted from methods for the extraction of hydrocarbons from soil.[5]

- Drying: Dry the soil sample at a low temperature (e.g., 50°C) until a constant weight is achieved to remove moisture.[6]
- Grinding and Sieving: Grind the dried soil using a mortar and pestle and pass it through a 2 mm sieve to ensure homogeneity.[6]
- Extraction:
 - Weigh approximately 10 g of the prepared soil into a beaker.
 - Add a suitable organic solvent such as n-hexane or a mixture of acetone and hexane (1:1 v/v).

- Extract the analytes using an ultrasonic bath for 20-30 minutes.
- Cleanup:
 - Centrifuge the extract to separate the solvent from the soil particles.
 - Pass the supernatant through a silica gel or alumina column to remove polar interfering compounds.
 - Concentrate the cleaned extract under a gentle stream of nitrogen to a final volume of 1 mL.

b) Plant Material

This protocol is based on the analysis of plant extracts.[\[7\]](#)[\[8\]](#)

- Drying and Grinding: Dry the plant material (leaves, stems, etc.) at 40-50°C and grind it into a fine powder.
- Extraction:
 - Perform a Soxhlet extraction with n-hexane for several hours to extract the non-polar compounds, including **2-Methyleicosane**.
 - Alternatively, for smaller sample sizes, macerate the powdered plant material in n-hexane at room temperature with agitation.
- Filtration and Concentration:
 - Filter the extract to remove solid plant debris.
 - Evaporate the solvent using a rotary evaporator.
 - Redissolve the residue in a known volume of n-hexane for GC-MS analysis.

c) Biological Tissues

This protocol provides a general workflow for the extraction of lipids from biological tissues.[\[9\]](#)
[\[10\]](#)

- Homogenization: Homogenize the tissue sample in a suitable solvent, such as a chloroform/methanol mixture, using a mechanical homogenizer. To prevent degradation of thermally labile compounds, it is recommended to keep the sample cool during this process. [\[9\]](#)
- Liquid-Liquid Extraction: Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.
- Cleanup: The organic extract may require further cleanup using solid-phase extraction (SPE) to remove interfering lipids and other matrix components.
- Solvent Exchange and Concentration: Evaporate the solvent and reconstitute the residue in a solvent compatible with GC-MS analysis, such as n-hexane.

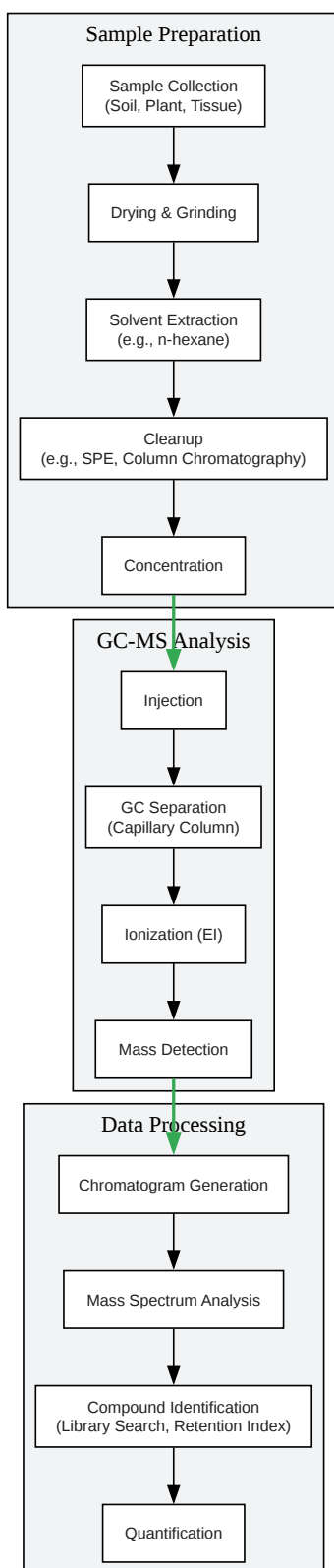
GC-MS Instrumental Analysis

The following parameters are recommended for the analysis of **2-Methyleicosane**.

Parameter	Recommended Setting
Gas Chromatograph	
Column	HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas	Helium at a constant flow rate of 1.0 - 1.5 mL/min
Inlet Temperature	280 - 300°C
Injection Volume	1 µL
Injection Mode	Splitless or Split (e.g., 20:1 to 50:1 ratio for higher concentrations) [11] [12]
Oven Temperature Program	Initial temperature of 80°C, hold for 2 minutes, then ramp at 4°C/min to 300°C, and hold for 10-20 minutes.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-550
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Solvent Delay	3-5 minutes

Visualizations

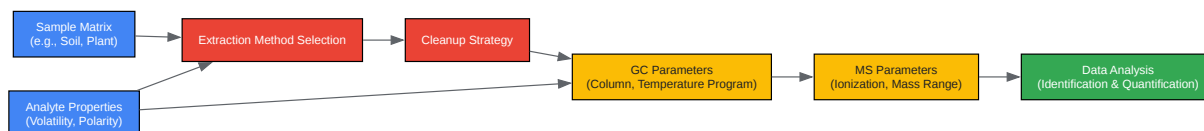
Experimental Workflow Diagram



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Caption: Workflow for the GC-MS analysis of **2-Methyleicosane**.

Logical Relationship of Analytical Steps



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Caption: Key considerations for method development.

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